methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride
CAS No.: 2703780-31-6
Cat. No.: VC11573678
Molecular Formula: C11H18ClN3O2
Molecular Weight: 259.73 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703780-31-6 |
|---|---|
| Molecular Formula | C11H18ClN3O2 |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | methyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H17N3O2.ClH/c1-14-7-9(11(15)16-2)10(13-14)8-4-3-5-12-6-8;/h7-8,12H,3-6H2,1-2H3;1H |
| Standard InChI Key | AYDSTTFXBKCPMV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)C2CCCNC2)C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₁H₁₈ClN₃O₂, reflecting the addition of hydrochloric acid to the parent pyrazole base. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate; hydrochloride | |
| SMILES | CN1C=C(C(=N1)C2CCCNC2)C(=O)OC.Cl | |
| InChIKey | AYDSTTFXBKCPMV-UHFFFAOYSA-N | |
| Molecular Weight | 259.73 g/mol |
The hydrochloride salt formation is critical for improving bioavailability, a common strategy in drug development.
Structural Analysis
The molecule comprises three distinct regions:
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Pyrazole Core: A five-membered aromatic ring with adjacent nitrogen atoms, substituted at positions 1 and 3.
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Piperidine Substituent: A six-membered azacyclohexane ring attached to the pyrazole’s 3-position, introducing basicity.
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Methyl Ester Group: A carboxylate ester at the 4-position of the pyrazole, influencing metabolic stability .
The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing water solubility.
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data predicts CCS values for various adducts:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 224.13936 | 152.4 |
| [M+Na]⁺ | 246.12130 | 162.4 |
| [M-H]⁻ | 222.12480 | 152.6 |
These values assist in analytical method development, particularly in mass spectrometry-based quantification .
Solubility and Stability
As a hydrochloride salt, the compound exhibits higher aqueous solubility than its free base. The methyl ester group may confer moderate lipophilicity, balancing membrane permeability and solubility. Stability under varying pH and temperature conditions remains uncharacterized in published literature.
Synthesis and Manufacturing
General Synthetic Approach
While explicit protocols are undisclosed, synthesis likely involves:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.
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Piperidine Substitution: Nucleophilic aromatic substitution or transition metal-catalyzed coupling to introduce the piperidine moiety.
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Esterification: Methylation of a carboxylic acid precursor using methanol under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Reaction optimization would focus on controlling temperature, solvent polarity, and stoichiometry to maximize yield and purity.
Analytical Characterization
Quality control likely employs:
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High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
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Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C, and 2D experiments).
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X-ray Crystallography (if crystalline) to resolve stereochemical details .
Future Directions
Research Priorities
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Biological Screening: Profiling against kinase panels and disease-relevant cellular models.
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ADME Studies: Assessing absorption, distribution, metabolism, and excretion in preclinical models.
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Structural Optimization: Replacing the methyl ester with bioisosteres (e.g., amides) to enhance stability .
Collaborative Opportunities
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Academia-Industry Partnerships: Accelerate translational research through shared resources.
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Computational Modeling: Predicting off-target interactions and metabolite formation.
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